molecular formula C16H22N6O2 B2961613 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014031-89-0

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2961613
CAS No.: 1014031-89-0
M. Wt: 330.392
InChI Key: NHDCQEMWVFLPPH-UHFFFAOYSA-N
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Description

8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 1013768-61-0) is a purine derivative with a molecular formula of C₁₉H₂₆N₆O₃ and a molecular weight of 386.45 g/mol. The compound features a purine-2,6-dione core substituted at the 8-position with a 3,5-diethylpyrazole moiety, at the 3-position with a methyl group, and at the 7-position with a propyl chain.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h9H,5-8H2,1-4H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCQEMWVFLPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like potassium tert-butoxide . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s propyl and diethylpyrazole groups contribute to its higher molecular weight (386.45 g/mol) compared to Compound A (314.34 g/mol), which has smaller substituents (dimethylpyrazole and methylallyl) .
  • Compound B, with a phenylpropyl chain , exhibits the highest molecular weight (420.50 g/mol), emphasizing the impact of aromatic substituents on bulk .

Compound B’s phenylpropyl group likely reduces aqueous solubility due to increased hydrophobicity, a common trade-off in drug design for membrane permeability .

Biological Activity

The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The chemical formula of this compound is C18H24N6O2C_{18}H_{24}N_6O_2, with a molecular weight of approximately 368.43 g/mol. It contains various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-diethylpyrazole with appropriate purine derivatives under controlled conditions. The reaction pathway often includes steps such as nucleophilic substitution and cyclization to form the desired purine structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bactericidal Effects : Studies have shown that related pyrazole derivatives demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Several studies have highlighted the potential antiviral effects of pyrazole derivatives. For example:

  • Inhibition of Viral Replication : Pyrazole compounds have been reported to inhibit viruses like HIV and herpes simplex virus (HSV) by interfering with viral replication processes .

Anticancer Properties

Preliminary findings suggest that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that related purine derivatives can induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various pyrazole derivatives against Bacillus cereus and Candida albicans, showing promising results for compounds structurally similar to our target compound .
  • Antiviral Efficacy : Another investigation focused on the antiviral activity of new pyrazole derivatives against HSV. Results indicated a reduction in plaque formation by up to 69%, showcasing their potential as antiviral agents .

Data Table: Biological Activity Overview

Biological ActivityTarget OrganismsReference
AntibacterialStaphylococcus aureus, Escherichia coli
AntiviralHIV, HSV
AnticancerVarious cancer cell lines

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